molecular formula C32H24N4O2 B12703866 2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide CAS No. 132785-15-0

2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide

Cat. No.: B12703866
CAS No.: 132785-15-0
M. Wt: 496.6 g/mol
InChI Key: VBGHJFQNBLEZAL-VVADIMOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a hydrazide group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Phenylethenyl Group: This step involves the reaction of the quinazoline derivative with styrene or its derivatives under suitable conditions.

    Formation of the Hydrazide Group: The final step involves the reaction of the quinazoline derivative with hydrazine or its derivatives to form the hydrazide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidation products.

    Reduction: The compound can be reduced to form hydrazines or other reduced derivatives.

    Substitution: The phenyl and quinazoline groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazide group can yield azides, while reduction can yield hydrazines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinazoline core may exhibit biological activity, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can interact with various biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, which are used as cancer therapeutics.

    Hydrazide Derivatives: Compounds with similar hydrazide groups, such as isoniazid, which is used as an antibiotic.

Uniqueness

2-Propenoic acid, 3-phenyl-, ((4-(4-oxo-2-(2-phenylethenyl)-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is unique due to its combination of a quinazoline core and a hydrazide group, which may confer distinct chemical and biological properties compared to other compounds.

Properties

CAS No.

132785-15-0

Molecular Formula

C32H24N4O2

Molecular Weight

496.6 g/mol

IUPAC Name

(E)-N-[(E)-[4-[4-oxo-2-[(E)-2-phenylethenyl]quinazolin-3-yl]phenyl]methylideneamino]-3-phenylprop-2-enamide

InChI

InChI=1S/C32H24N4O2/c37-31(22-18-25-11-5-2-6-12-25)35-33-23-26-15-19-27(20-16-26)36-30(21-17-24-9-3-1-4-10-24)34-29-14-8-7-13-28(29)32(36)38/h1-23H,(H,35,37)/b21-17+,22-18+,33-23+

InChI Key

VBGHJFQNBLEZAL-VVADIMOESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)/C=N/NC(=O)/C=C/C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C=NNC(=O)C=CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.